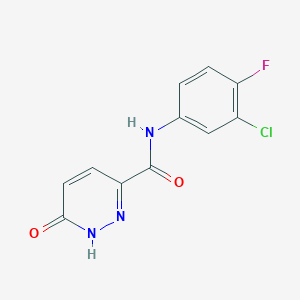

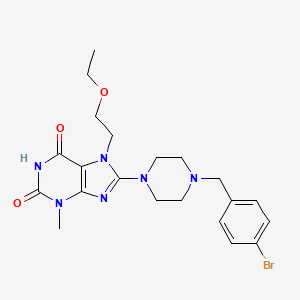

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in the fields of medicine and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial Applications : The compound has been explored as a precursor in the synthesis of various derivatives with potent antimicrobial properties. For instance, N-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and found to exhibit good antibacterial activity, with specific derivatives showing significant efficacy against bacterial and fungal strains (Ahsan et al., 2016).

Cytotoxic and Antioxidant Activities : Research has also focused on the synthesis of new heterocyclic compounds incorporating the 3-chloro-4-fluorophenyl motif, assessing their cytotoxic and antioxidant activities. Some derivatives have shown promising results in these areas, indicating potential applications in cancer treatment and oxidative stress management (Journals Iosr et al., 2015).

Enzyme Inhibition for Cancer Treatment : The structure has been utilized in the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer therapy due to its ability to achieve complete tumor stasis in specific cancer models (Schroeder et al., 2009).

Antitumor Activity : Derivatives of the compound have been synthesized and evaluated for their antitumor activity. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a related fluorophenyl compound, inhibited the proliferation of certain cancer cell lines, suggesting its utility in developing new anticancer drugs (Hao et al., 2017).

Chemical Synthesis and Functionalization : The compound and its derivatives serve as valuable intermediates in chemical synthesis, enabling the creation of various biologically active molecules. Their reactivity facilitates the introduction of diverse functional groups, broadening the scope for developing new pharmacologically active agents.

Mecanismo De Acción

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which is often overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .

Mode of Action

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide: acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The action of N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide affects multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

The pharmacokinetics of N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide It is known that similar compounds are metabolized in the liver

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide ’s action include the inhibition of cell growth and mitosis, leading to the potential treatment of certain types of cancer . By inhibiting the EGFR tyrosine kinase, this compound can interrupt signaling in target cancer cells with mutated and overactive EGFR .

Action Environment

Environmental factors that may influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide It is known that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-7-5-6(1-2-8(7)13)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQDAKWUZDPZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NNC(=O)C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2689358.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)

![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)

![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2689377.png)

![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)